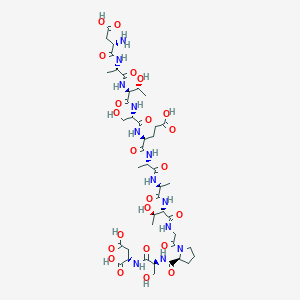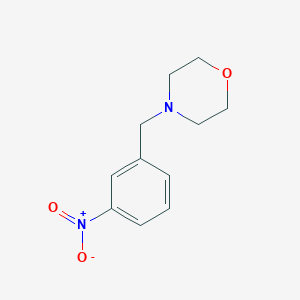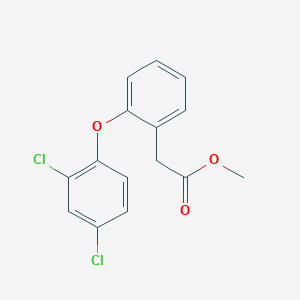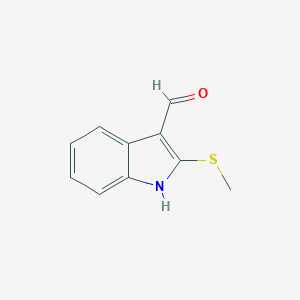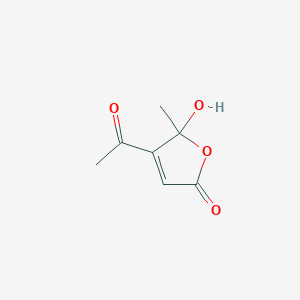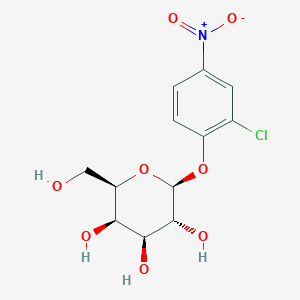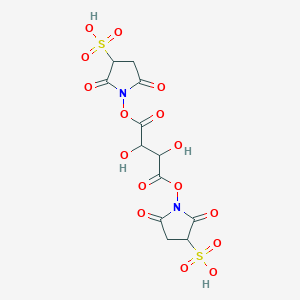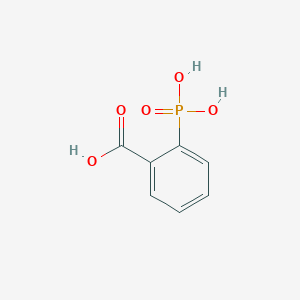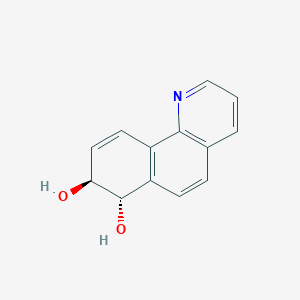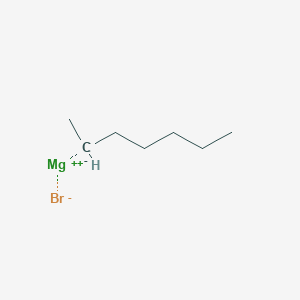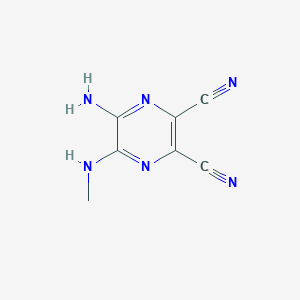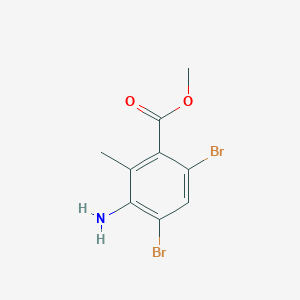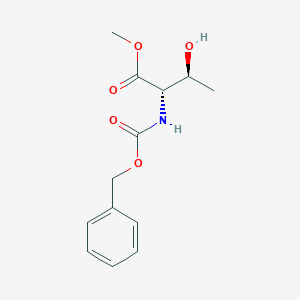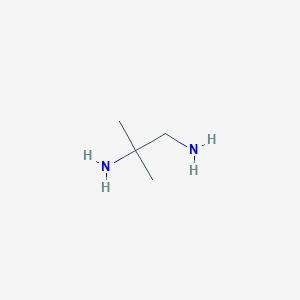
1,2-Diamino-2-methylpropane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2-diamino-2-methylpropane and related compounds has been explored through different methods. For instance, Schulze et al. (1977) described the synthesis of bis(dialkylamino)-2-methylenepropanes from isobutene chlorination products and secondary amines. Various synthesis techniques, including Gabriel synthesis and amination of diiodo-methylenepropanes, have been employed to create 1,2-diamino-2-methylpropane derivatives (Schulze, Winkler, Dietrich, & Mühlstädt, 1977).
Molecular Structure Analysis
Studies on the molecular structure of 1,2-diamino-2-methylpropane include work by Laskar et al. (2000), who synthesized complexes of this compound and conducted X-ray crystal structure analysis, revealing significant insights into its molecular configuration (Laskar, Ghosh, Mostafa, Das, Mondal, & Chaudhuri, 2000).
Chemical Reactions and Properties
The chemical reactions and properties of 1,2-diamino-2-methylpropane are diverse. For example, Qian (2000) detailed the synthesis of a cobalt complex with 1,2-diamino-2-methylpropane, highlighting its unique chemical behavior and structural properties (Qian, 2000).
Physical Properties Analysis
Investigations into the physical properties of related compounds, like 1,1,1,2-tetrachloro-2-methylpropane, have provided insights into the structural and phase behavior of these substances. Koide et al. (1956) reported on the crystal structure and phase transitions of this compound, which may offer indirect information about the physical properties of 1,2-diamino-2-methylpropane (Koide, Oda, & Nitta, 1956).
Chemical Properties Analysis
The chemical properties of 1,2-diamino-2-methylpropane are closely linked to its reactivity and interaction with other compounds. For instance, Wang et al. (2003) described the diastereoselective synthesis of 1,2-diamines, showcasing the chemical versatility of molecules related to 1,2-diamino-2-methylpropane (Wang, Zhu, Chen, Mi, Hu, & Doyle, 2003).
Applications De Recherche Scientifique
Organic Chemistry
1,2-Diamino-2-methylpropane has been used in the field of organic chemistry . Specifically, it has been involved in the Birch reduction process .
Application
The Birch reduction is a chemical reaction that transforms arenes into 1,4-cyclohexadienes . This process is widely used in chemical synthesis, including in the pharmaceutical and perfumery industries .
Results
The new method of Birch reduction is capable of reducing both electron-rich and electron-deficient substrates . It is also compatible with organocuprate chemistry for further functionalization .
Synthesis of Multi-substituted Pyridines and Pyrroles
Another application of 1,2-Diamino-2-methylpropane is in the synthesis of multi-substituted pyridines and pyrroles .
Application
This compound has been used to develop an efficient synthesis of multi-substituted pyridines and pyrroles from aryl methyl ketones .
Method of Application
The synthesis involves the cleavage of one C–N bond and the formation of two new bonds, namely a C–C bond and C–N bond .
Results
The results of this synthesis method are not specified in the source .
Carbon Dioxide Capture
1,2-Diamino-2-methylpropane has been used in the field of environmental science, specifically in the capture of carbon dioxide .
Application
This compound has been used to develop a method for capturing carbon dioxide, a greenhouse gas that contributes to global warming .
Method of Application
The method involves the use of 1,2-Diamino-2-methylpropane in a diamine−Mg 2 (olz) framework . This framework is used to capture carbon dioxide .
Results
The results of this method are not specified in the source .
Synthesis of Multi-substituted Pyridines and Pyrroles
This compound has been used to develop an efficient synthesis of multi-substituted pyridines and pyrroles from aryl methyl ketones .
Application
The reactions each involved cleavage of one C–N bond and formation of two new bonds, namely a C–C bond and C–N bond .
Method of Application
The synthesis involves the cleavage of one C–N bond and the formation of two new bonds, namely a C–C bond and C–N bond .
Results
The results of this synthesis method are not specified in the source .
Carbon Dioxide Capture
1,2-Diamino-2-methylpropane has been used in the field of environmental science, specifically in the capture of carbon dioxide .
Application
This compound has been used to develop a method for capturing carbon dioxide, a greenhouse gas that contributes to global warming .
Method of Application
The method involves the use of 1,2-Diamino-2-methylpropane in a diamine−Mg 2 (dobpdc) framework . This framework is used to capture carbon dioxide .
Results
The results of this method are not specified in the source .
Metal–Organic Frameworks
1,2-Diamino-2-methylpropane has been used in the field of material science, specifically in the development of metal–organic frameworks .
Application
This compound has been used to develop a method for creating metal–organic frameworks .
Method of Application
The method involves the use of 1,2-Diamino-2-methylpropane in the creation of metal–organic frameworks .
Results
The results of this method are not specified in the source .
Safety And Hazards
Orientations Futures
1,2-Diamino-2-methylpropane holds promise for use in the development of energy- and cost-efficient CO2 separations due to its unique cooperative adsorption mechanism . It could play a critical role in mitigating current greenhouse gas emissions and facilitating conversion to cleaner-burning and renewable fuels .
Propriétés
IUPAC Name |
2-methylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-4(2,6)3-5/h3,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCJOXGBLDJWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230896 | |
| Record name | 1,2-Propanediamine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropane-1,2-diamine | |
CAS RN |
811-93-8 | |
| Record name | 1,2-Diamino-2-methylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=811-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediamine, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 811-93-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanediamine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpropylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(Trimethoxysilyl)propyl]ethylenediamine](/img/structure/B52321.png)
